molecular formula C19H19NO3S B1663158 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole CAS No. 116422-95-8

3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole

Cat. No. B1663158
M. Wt: 341.4 g/mol
InChI Key: ZEKHPEYYOIKDQJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole, also known as DMI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMI belongs to the class of isoxazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Derivative Formation

Research into isoxazoles, including derivatives similar to 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole, has primarily focused on their synthesis and the creation of novel derivatives. For instance, studies have explored the lateral metalation and electrophilic quenching of isoxazoles, offering insights into the synthesis of thioalkyl derivatives of isoxazoles (Balasubramaniam, Mirzaei, & Natale, 1990). Another study investigated the convenient synthesis of novel 5-substituted 3-methylisoxazole-4-sulfonamides, starting from 3,5-dimethylisoxazole (Filimonov et al., 2006).

Structural and Molecular Studies

Several studies have been conducted on the structure and molecular configurations of isoxazole derivatives. For example, the crystal and molecular structure of compounds like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol have been characterized, which could provide insights into similar structures like 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole (Naveen et al., 2015).

Reactivity and Tautomerism Studies

Research on isoxazole compounds has also focused on their reactivity and tautomerism. A study on the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, could be relevant for understanding the properties of 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole (Boulton & Katritzky, 1961).

Applications in Novel Syntheses

Isoxazole derivatives have also been used in developing novel synthetic methods. For instance, the synthesis of biphenylsulfonamide endothelin receptor antagonists from isoxazole derivatives highlights the potential applications of these compounds in synthesizing biologically active molecules (Murugesan et al., 2003).

properties

CAS RN

116422-95-8

Product Name

3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole

InChI

InChI=1S/C19H19NO3S/c1-13-9-11-17(12-10-13)24(21,22)19(16-7-5-4-6-8-16)18-14(2)20-23-15(18)3/h4-12,19H,1-3H3

InChI Key

ZEKHPEYYOIKDQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C

synonyms

3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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